2-propoxy-N-(1,3-thiazol-2-yl)benzamide
Description
2-Propoxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3-thiazol-2-ylamine group linked to a benzamide core substituted with a propoxy group at the 2-position. The compound belongs to a class of N-(1,3-thiazol-2-yl)benzamides, which are characterized by their amide bond connecting the thiazole heterocycle to a substituted benzene ring. Such compounds are often explored for pharmaceutical applications due to the thiazole moiety’s role in bioactivity and the tunability of the benzamide scaffold .
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-propoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-8-17-11-6-4-3-5-10(11)12(16)15-13-14-7-9-18-13/h3-7,9H,2,8H2,1H3,(H,14,15,16) |
InChI Key |
MNGXSZFDOGTITQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on N-(1,3-Thiazol-2-yl)Benzamide Derivatives
Key Observations :
- Substituent Position : Substituents at the 2-position (e.g., fluoro, propoxy) induce distinct dihedral angles between the amide and benzene rings, affecting molecular planarity and crystal packing .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance dipole interactions, while electron-donating groups (e.g., propoxy) may improve membrane permeability but reduce polarity .
Crystallographic and Computational Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
